![molecular formula C15H14ClN5O3S B2854288 2-(8-((4-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide CAS No. 303969-49-5](/img/structure/B2854288.png)
2-(8-((4-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
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Overview
Description
The compound appears to contain a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the purine ring and the various substituents. The purine ring itself is planar, but the overall three-dimensional structure of the compound would depend on the specific spatial arrangement of the substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the purine ring and the various substituents. The purine ring is aromatic and thus relatively stable, but it can participate in various reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[8-[(4-chlorophenyl)methylsulfanyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O3S/c1-20-12-11(13(23)19-14(20)24)21(6-10(17)22)15(18-12)25-7-8-2-4-9(16)5-3-8/h2-5H,6-7H2,1H3,(H2,17,22)(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOHKQISGCYKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((4-chlorobenzyl)thio)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide |
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